molecular formula C20H22N2O3S B2844683 N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 850916-27-7

N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2844683
CAS RN: 850916-27-7
M. Wt: 370.47
InChI Key: DPMJNABLVDEGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as ITE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. ITE is a synthetic compound that was first synthesized in 2007 by a group of researchers from the University of Kansas. Since then, ITE has been studied extensively for its potential applications in various fields, including cancer research, immunology, and neurology.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]acetamide, also known as N-(2-((1H-indol-3-yl)thio)ethyl)-2-(3,4-dimethoxyphenyl)acetamide:

Pharmacological Research

This compound has shown potential in pharmacological research due to its unique structural properties. The presence of both indole and dimethoxyphenyl groups suggests it could interact with various biological targets, making it a candidate for drug development. Studies have indicated its potential as an anti-inflammatory agent, leveraging the indole moiety’s known activity in modulating inflammatory pathways .

Cancer Research

In cancer research, this compound’s structure allows it to interact with cellular signaling pathways involved in tumor growth and metastasis. The indole group is particularly significant, as many indole derivatives are known to inhibit cancer cell proliferation. Research has focused on its ability to induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies .

Neuroprotective Studies

The compound’s potential neuroprotective effects are being explored due to its ability to cross the blood-brain barrier. The indole structure is known for its neuroactive properties, which could help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies are investigating its role in protecting neurons from oxidative stress and inflammation .

Antimicrobial Applications

Given the rise of antibiotic-resistant bacteria, new antimicrobial agents are in high demand. This compound has shown promise in preliminary studies as an antimicrobial agent. The combination of indole and dimethoxyphenyl groups may disrupt bacterial cell walls or interfere with microbial DNA replication, providing a new avenue for antibiotic development .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-24-17-8-7-14(11-18(17)25-2)12-20(23)21-9-10-26-19-13-22-16-6-4-3-5-15(16)19/h3-8,11,13,22H,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMJNABLVDEGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCSC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]acetamide

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